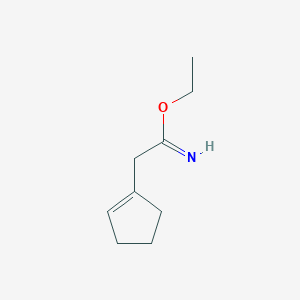
3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Carbonitrile Group: This step may involve the reaction of the quinazoline core with cyanogen bromide or similar reagents.
Addition of the Pyrrolidinylidene Group: This step involves the reaction of the intermediate with a pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinylidene group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinylidene group.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The pyrrolidinylidene group may enhance binding affinity or specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4-Oxo-Quinazoline: A derivative with a similar structure but lacking the pyrrolidinylidene group.
Quinazolinecarbonitrile: A simpler compound with a carbonitrile group but without the additional functional groups.
Uniqueness
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is unique due to the combination of the quinazoline core, carbonitrile group, and pyrrolidinylidene group, which may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
75723-04-5 |
|---|---|
Molekularformel |
C14H13N5O |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]-4-oxoquinazoline-2-carbonitrile |
InChI |
InChI=1S/C14H13N5O/c1-18-8-4-7-12(18)17-19-13(9-15)16-11-6-3-2-5-10(11)14(19)20/h2-3,5-6H,4,7-8H2,1H3/b17-12+ |
InChI-Schlüssel |
OZXPLVWAYMEADD-SFQUDFHCSA-N |
Isomerische SMILES |
CN\1CCC/C1=N\N2C(=NC3=CC=CC=C3C2=O)C#N |
Kanonische SMILES |
CN1CCCC1=NN2C(=NC3=CC=CC=C3C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

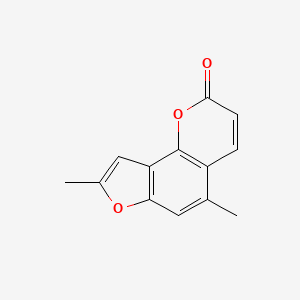
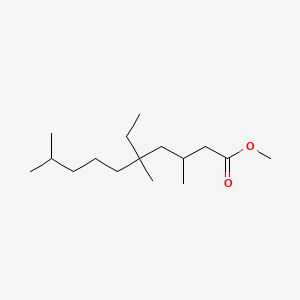
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
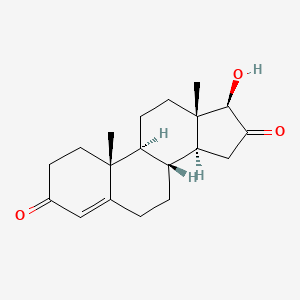
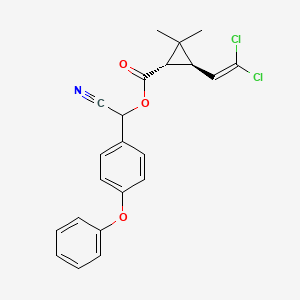
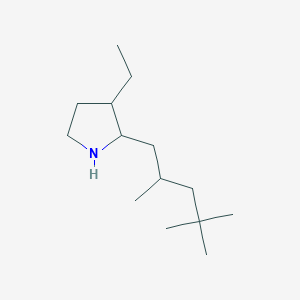
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

